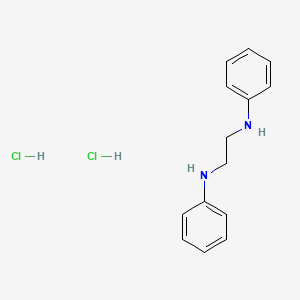
N,N'-Diphenylethylenediamine Dihydrochloride
Descripción general
Descripción
N,N’-Diphenylethylenediamine Dihydrochloride is a chemical compound with the molecular formula C14H16N2.2ClH . It is also known as 1,2-Dianilinoethane Dihydrochloride . It is used in research and development .
Molecular Structure Analysis
The molecular structure of N,N’-Diphenylethylenediamine Dihydrochloride is represented by the linear formula C6H5NHCH2CH2NHC6H5 . The molecular weight of the compound is 285.22 .Chemical Reactions Analysis
N,N’-Diphenylethylenediamine can be used to prepare nickel (II) chelates to study their chemical reactivities . It can also be used to prepare N-heterocyclic carbene (NHC) adducts by reacting with substituted benzaldehydes . It serves as a starting material to prepare substituted cyclic poly (methyl methacrylate)s .Physical And Chemical Properties Analysis
N,N’-Diphenylethylenediamine is a powder with a melting point of 65-67 °C (lit.) . The InChI key of the compound is NOUUUQMKVOUUNR-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Antitumor Activity
N,N'-Diphenylethylenediamine dihydrochloride derivatives have been studied for their antitumor effects. Isomeric dichloro(diphenylethylenediamine)platinum(II) complexes exhibit varying degrees of antitumor activity based on the configuration and position of phenyl rings. Certain configurations have demonstrated marked inhibition of human breast cancer and rat leukemia, as well as effectiveness against various resistant tumors (Wappes et al., 2004).
Catalyst in Chemical Reactions
The compound has been used in understanding the deactivation of catalysts in chemical reactions. For instance, its degradation was studied in the context of hydrogen generation from formic acid, highlighting the importance of understanding catalyst deactivation for efficient chemical processes (Matsunami et al., 2017).
DNA Interactions
N,N'-Diphenylethylenediamine derivatives have shown selective interactions with specific DNA structures. This property is significant for the development of metal complexes with unique affinities towards different DNA structures, which could have implications in the field of genetics and biochemistry (Davis et al., 2015).
Optical Resolution
The compound has been used in the optical resolution of various isomers. This application is crucial in fields like stereochemistry, where the separation and identification of different isomers are essential for understanding chemical properties and reactions (Saigo et al., 1986).
Hydrogen Peroxide Measurement
N,N'-Diphenylethylenediamine (DPED) is utilized in measuring hydrogen peroxide concentrations. This application is important in various chemical and biological processes, where precise measurement of hydrogen peroxide is necessary (Tokuwame et al., 1989).
Safety and Hazards
Direcciones Futuras
N-tosylated derivative, TsDPEN, is a ligand precursor for catalysts for asymmetric transfer hydrogenation . For example, (cymene)Ru(S,S-TsDPEN) catalyzes the hydrogenation of benzil into (R,R)-hydrobenzoin . This suggests potential future directions for the use of N,N’-Diphenylethylenediamine Dihydrochloride in similar reactions.
Mecanismo De Acción
Mode of Action
It’s known that it can form crystalline imidazolidines with aldehydes in the presence of acoh . It acts as an N-donating ligand and can be used as a trapping agent for aldehydes .
Biochemical Pathways
It’s known that it can participate in various organic synthesis reactions, such as organic deamination reactions and amination reactions of aromatic compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Análisis Bioquímico
Biochemical Properties
N,N’-Diphenylethylenediamine Dihydrochloride plays a significant role in biochemical reactions, particularly in the formation of chelates with metal ions. It interacts with enzymes such as nickel (II) chelates, which are used to study their chemical reactivities . The compound also forms N-heterocyclic carbene adducts by reacting with substituted benzaldehydes . These interactions are crucial for understanding the compound’s role in various biochemical processes.
Cellular Effects
N,N’-Diphenylethylenediamine Dihydrochloride affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the respiratory system, causing irritation . Additionally, it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of N,N’-Diphenylethylenediamine Dihydrochloride involves its binding interactions with biomolecules. It acts as a ligand precursor for catalysts in asymmetric transfer hydrogenation reactions . For example, the compound catalyzes the hydrogenation of benzil into hydrobenzoin, with formate serving as the source of hydrogen . This reaction exemplifies the compound’s ability to facilitate desymmetrization, converting symmetric molecules into dissymmetric products.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Diphenylethylenediamine Dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N,N’-Diphenylethylenediamine Dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can cause toxic or adverse effects, including respiratory irritation and skin irritation . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
N,N’-Diphenylethylenediamine Dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these interactions is essential for elucidating the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of N,N’-Diphenylethylenediamine Dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity and function within the cell.
Subcellular Localization
N,N’-Diphenylethylenediamine Dihydrochloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for the compound’s role in various biochemical processes.
Propiedades
IUPAC Name |
N,N'-diphenylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGQQPQUBSZGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCNC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659884 | |
| Record name | N~1~,N~2~-Diphenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99590-70-2 | |
| Record name | N~1~,N~2~-Diphenylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



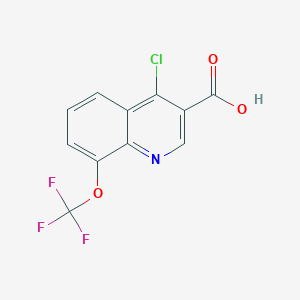
![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)

![(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437111.png)
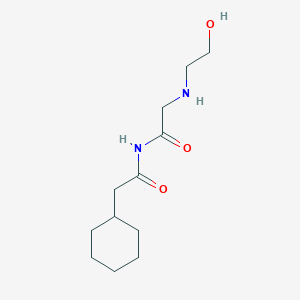
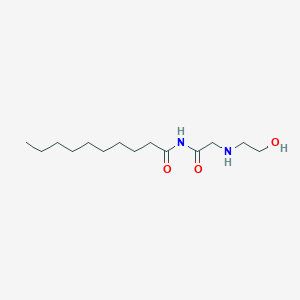

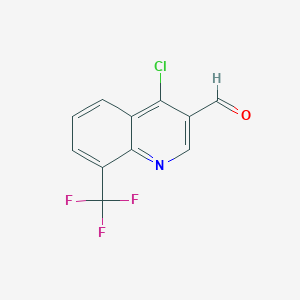
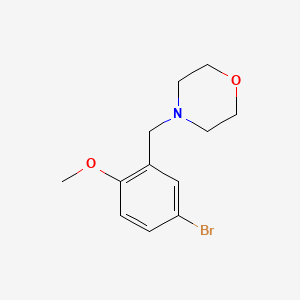
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)
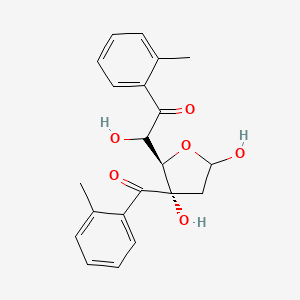
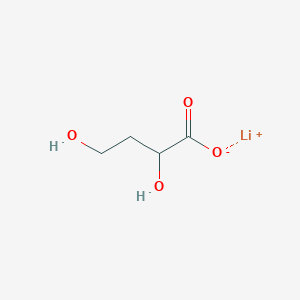
![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)
